4,10-bis(trimethylsilyl)-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-7-one
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Overview
Description
2,6-Bis(trimethylsilyl)-4H-cyclopenta[1,2-b:5,4-b’]dithiophen-4-one is a chemical compound known for its unique structure and properties It belongs to the class of organosilicon compounds, which are characterized by the presence of silicon atoms bonded to organic groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Bis(trimethylsilyl)-4H-cyclopenta[1,2-b:5,4-b’]dithiophen-4-one typically involves the reaction of cyclopentadiene derivatives with trimethylsilyl chloride in the presence of a base. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods: This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive intermediates and by-products .
Chemical Reactions Analysis
Types of Reactions: 2,6-Bis(trimethylsilyl)-4H-cyclopenta[1,2-b:5,4-b’]dithiophen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiols or other reduced sulfur-containing compounds.
Substitution: The trimethylsilyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2,6-Bis(trimethylsilyl)-4H-cyclopenta[1,2-b:5,4-b’]dithiophen-4-one has several scientific research applications:
Materials Science: It is used in the development of organic semiconductors and conductive polymers.
Organic Electronics: The compound is explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Chemical Probes: It serves as a chemical probe in mechanistic studies of redox reactions and other chemical processes.
Mechanism of Action
The mechanism of action of 2,6-Bis(trimethylsilyl)-4H-cyclopenta[1,2-b:5,4-b’]dithiophen-4-one involves its ability to participate in various chemical reactions due to the presence of reactive silicon and sulfur atoms. These atoms can interact with other molecules, facilitating processes such as electron transfer, bond formation, and bond cleavage. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
1,4-Bis(trimethylsilyl)-2,5-dimethoxybenzene: Known for its use as a redox shuttle additive in lithium-ion batteries.
Bis(trimethylsilyl)acetylene: Utilized in the synthesis of metallocene complexes and other organosilicon compounds.
Uniqueness: 2,6-Bis(trimethylsilyl)-4H-cyclopenta[1,2-b:5,4-b’]dithiophen-4-one is unique due to its specific structure, which combines the properties of both silicon and sulfur atoms.
Properties
IUPAC Name |
4,10-bis(trimethylsilyl)-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20OS2Si2/c1-19(2,3)11-7-9-13(16)10-8-12(20(4,5)6)18-15(10)14(9)17-11/h7-8H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DACCRRMOIJDULI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC2=C(S1)C3=C(C2=O)C=C(S3)[Si](C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20OS2Si2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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